

5-Formyl-8-hydroxycarbostyrl molecular weight and formula

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Compound of Interest

Compound Name: 5-Formyl-8-hydroxycarbostyrl

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Technical Guide: 5-Formyl-8-hydroxycarbostyrl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Formyl-8-hydroxycarbostyrl**, a metabolite of the β 2-adrenergic agonist procaterol. This document is intended to serve as a foundational resource for professionals in research and drug development.

Chemical Identity and Properties

5-Formyl-8-hydroxycarbostyrl, systematically known as 8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde, is a quinoline derivative. Its structure features a carbostyrl (2-oxo-1H-quinoline) core substituted with a formyl group at the 5-position and a hydroxyl group at the 8-position.

Molecular Formula and Weight

The chemical properties of **5-Formyl-8-hydroxycarbostyrl** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ NO ₃	[1][2][3]
Molecular Weight	189.17 g/mol	[1][3]
CAS Number	68304-21-2	[1][2][3]
IUPAC Name	8-hydroxy-2-oxo-1H-quinoline-5-carbaldehyde	[1]
Synonyms	1,2-Dihydro-8-hydroxy-2-oxo-5-quinolinecarboxaldehyde	[2]

Note: A discrepancy in the molecular weight (327.23) was noted from one supplier (BioOrganics), however, multiple other sources and calculation from the molecular formula confirm the value of 189.17 g/mol .[1][2][3]

Physicochemical Properties

Property	Value
Density	1.431 g/cm ³
Boiling Point	462.2°C at 760 mmHg
Flash Point	233.3°C
Melting Point	315-317 °C (decomposed)[4]
pKa	6.65±0.20 (Predicted)[3]
Solubility	Sparingly soluble in DMSO and Methanol[4]

Biological Relevance

5-Formyl-8-hydroxycarbostyrl is recognized as a metabolite of procaterol hydrochloride (Meptin), a β 2-adrenergic agonist utilized in the management of asthma.[3] The metabolic pathway leading to this compound is a key area for further investigation in understanding the pharmacology and disposition of procaterol.

Experimental Data

Currently, detailed public-domain experimental protocols specifically for the synthesis or analysis of **5-Formyl-8-hydroxycarbostyrl** are not readily available in the searched literature. The primary context of this molecule is as a metabolite.

Logical Workflow for Compound Analysis

The following diagram illustrates a generalized workflow for the identification and characterization of a chemical compound like **5-Formyl-8-hydroxycarbostyrl**.

Caption: A generalized workflow for chemical compound data acquisition and analysis.

This guide provides the currently available data on **5-Formyl-8-hydroxycarbostyrl**. Further research into its metabolic pathways and biological activity is warranted to fully elucidate its role and potential applications.

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